molecular formula C18H22BrNO2 B2598961 Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-64-2

Tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B2598961
CAS RN: 1160247-64-2
M. Wt: 364.283
InChI Key: YUMZUCJOAFXZSF-UHFFFAOYSA-N
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Description

“Tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate” is a complex organic compound. It likely contains a spiro[indene-1,4’-piperidine] core structure, which is a bicyclic system with one carbon atom shared between an indene ring and a piperidine ring . The compound also has a tert-butyl carboxylate functional group and a bromine atom attached, as suggested by its name .


Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through intra- and intermolecular reactions . For example, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .

Scientific Research Applications

Antiviral Agents

Tert-butyl 7-bromospiro[indene-1,4’-piperidine]-1’-carboxylate could serve as a potential antiviral agent. Similar heterocyclic compounds have demonstrated antiviral activity, such as 1,2,4-triazolo[5,1-c][1,2,4]triazine (triazavirin) and pyrrolo[2,1-f][1,2,4]triazine (remdesivir) . Researchers could explore its efficacy against specific viruses.

Crystal Engineering

The single crystal structures of related compounds have been investigated by X-ray diffraction . Researchers can explore the packing modes, non-valence interactions, and correlations between bromine positions and structural features. Insights from crystal engineering can guide future design principles.

Mechanism of Action

properties

IUPAC Name

tert-butyl 7-bromospiro[indene-1,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO2/c1-17(2,3)22-16(21)20-11-9-18(10-12-20)8-7-13-5-4-6-14(19)15(13)18/h4-8H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMZUCJOAFXZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=CC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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